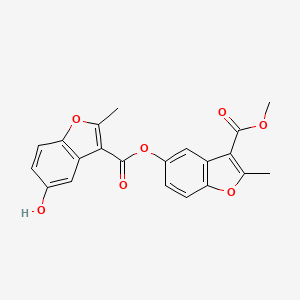

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate

Beschreibung

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a bifunctional benzofuran derivative featuring two distinct benzofuran moieties linked via an ester bond. The first benzofuran unit contains a methoxycarbonyl group at the 3-position and a methyl group at the 2-position. The second benzofuran moiety has a hydroxy group at the 5-position and a methyl group at the 2-position.

Eigenschaften

IUPAC Name |

(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7/c1-10-18(20(23)25-3)15-9-13(5-7-17(15)26-10)28-21(24)19-11(2)27-16-6-4-12(22)8-14(16)19/h4-9,22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJFUAXGJFMHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)OC3=CC4=C(C=C3)OC(=C4C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications.

Synthesis

The synthesis of benzofuran derivatives often involves various chemical reactions, including esterification and functional group modifications. The synthesis of 3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate can be achieved through the following general steps:

- Starting Materials : The synthesis begins with the appropriate benzofuran precursors.

- Reagents : Common reagents include methoxycarbonyl groups and hydroxylating agents.

- Conditions : Reactions are typically conducted under reflux conditions in organic solvents such as acetone or dichloromethane.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives, including 3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate. The compound exhibits significant cytotoxicity against several cancer cell lines, which is attributed to its ability to induce apoptosis and inhibit cell proliferation.

- Mechanism of Action :

- Cytotoxicity Data :

- Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate | HCT116 | 7.48 ± 0.6 |

| Other Derivative A | MIA PaCa2 | 9.71 ± 1.9 |

| Other Derivative B | MCF7 | 3.27 ± 1.1 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

- Selectivity :

-

Antimicrobial Data :

- Table 2 presents MIC values for selected bacterial strains:

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 3-(Methoxycarbonyl)-2-methylbenzofuran-5-yl 5-hydroxy-2-methylbenzofuran-3-carboxylate | E. faecalis | 8 |

| Other Compound C | S. aureus | 16 |

| Other Compound D | E. coli | 32 |

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features:

- Functional Groups :

- The presence of methoxy and hydroxyl groups significantly enhances cytotoxicity and antimicrobial activity.

- Positioning of Substituents :

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:

- Study on Anticancer Effects : A study demonstrated that compounds similar to 3-(Methoxycarbonyl)-2-methylbenzofuran exhibited enhanced antiproliferative effects when tested on human cancer cell lines, leading to further investigations into their mechanisms .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds, confirming their effectiveness against resistant strains of bacteria, thus highlighting their potential as new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substituent patterns and functional groups. Key examples from the evidence include:

Table 1: Structural Comparison of Benzofuran Derivatives

Key Observations:

Functional Group Diversity: The target compound uniquely combines hydroxy and methoxycarbonyl groups on separate benzofuran units, whereas analogues like and focus on acetyl/acetyloxy or methoxy groups. Sulfonyl (e.g., ) and amino (e.g., ) substituents in other derivatives highlight the versatility of benzofuran scaffolds in accommodating diverse functional groups.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., sulfonyl in ) increase reactivity toward nucleophilic substitution, while electron-donating groups (e.g., methoxy in ) enhance aromatic stability. The hydroxy group in the target compound may facilitate hydrogen bonding, a property absent in non-polar derivatives like .

Molecular Weight and Complexity :

- The target compound’s bifunctional structure likely results in a higher molecular weight compared to simpler esters (e.g., ).

Crystallographic Insights:

- Evidence reports π-π stacking and C–H⋯O interactions in the crystal structure of a sulfonyl-substituted benzofuran. The target compound’s hydroxy group may participate in similar intermolecular hydrogen bonds, influencing its crystallinity and solubility.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 5-Fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran | 3-Chloroperoxybenzoic acid, CH₂Cl₂, 273 K | 71% | |

| 4-Methoxyphenol + Styrene | DDQ, hexafluoropropanol, RT | 65-75% |

How can structural characterization be performed for benzofuran derivatives?

Basic Research Question

- X-ray crystallography : Resolve dihedral angles and crystal packing. For instance, the benzofuran ring in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran forms an 80.96° dihedral angle with the 3-methylphenyl ring, confirmed via X-ray diffraction .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Methyl groups in 2-methylbenzofuran derivatives show characteristic singlets at δ 2.3–2.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

What intermolecular interactions stabilize the crystal packing of benzofuran derivatives?

Advanced Research Question

Intermolecular forces include π-π stacking, C–H···O, and hydrogen bonds. For example:

- π-π interactions : In 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran, centroid-centroid distances between furan and benzene rings are 3.758–3.771 Å, with slippages of 1.227–1.266 Å .

- C–H···O bonds : These stabilize dimers in 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, with O···H distances of 2.45–2.60 Å .

Q. Table 2: Crystal Structure Parameters

| Compound | π-π Distance (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran | 3.758–3.771 | 80.96 | |

| 5-Chloro-2-methyl-3-phenylsulfonyl-1-benzofuran | 3.665–3.721 | 79.2 |

Can benzofuran derivatives act as catalysts or ligands in transition-metal complexes?

Advanced Research Question

Benzofuran-based ligands have shown potential in catalytic applications:

- Palladium complexes : Analogous thienyl derivatives (e.g., 3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid) enhance catalytic activity in styrene methoxycarbonylation .

- Design criteria : Electron-withdrawing groups (e.g., sulfonyl) improve metal coordination, while methoxycarbonyl groups modulate steric effects .

How can structure-activity relationships (SAR) guide pharmacological studies of benzofuran derivatives?

Advanced Research Question

- Antioxidant activity : Derivatives like 4-(4-hydroxy-3-methoxyphenyl)-1-oxo-7-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-3a,4,5,7a-tetrahydro-3H-2-benzofuran-5-carboxylic acid exhibit radical scavenging due to phenolic hydroxyl groups .

- Bioisosteric replacements : Replacing sulfonyl with carbonyl groups may alter bioavailability, as seen in carbofuran analogs .

What safety protocols are recommended for handling benzofuran derivatives?

Basic Research Question

- Hazard classification : Skin/eye irritant (Category 2/2A) and respiratory toxin (Category 3). Use PPE (gloves, goggles) and work in ventilated areas .

- Spill management : Absorb with inert material (e.g., sand) and avoid ignition sources .

How can computational modeling predict reactivity or stability of benzofuran derivatives?

Advanced Research Question

- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to predict dihedral angles and frontier molecular orbitals .

- MD simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Which analytical methods assess the stability of benzofuran derivatives under varying conditions?

Advanced Research Question

- HPLC-DAD : Monitor degradation products in acidic/alkaline buffers (e.g., pH 1–13) at 25–40°C .

- TGA/DSC : Determine thermal stability (e.g., decomposition onset at 375–376 K for sulfonyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.